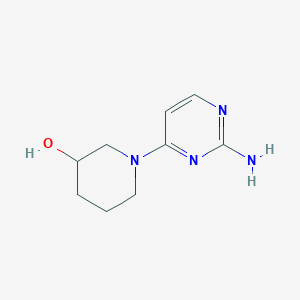

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound that combines the structural features of both pyrimidine and piperidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol typically involves the construction of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminopyrimidine with a suitable piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.

化学反应分析

Nucleophilic Substitution Reactions

The 2-aminopyrimidine ring and piperidine nitrogen enable nucleophilic reactivity:

A. Pyrimidine Ring Functionalization

The 2-aminopyrimidin-4-yl group undergoes electrophilic aromatic substitution (EAS) at the 5-position due to the electron-donating amino group. Common reactions include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Cl₂, Br₂ (with Lewis acids like FeCl₃) | 5-Halogenated derivatives | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-aminopyrimidin-4-yl derivatives |

B. Piperidine Nitrogen Alkylation

The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts or secondary amines:

text1-(2-Aminopyrimidin-4-yl)piperidin-3-ol + CH₃I → 1-(2-Aminopyrimidin-4-yl)-3-hydroxy-1-methylpiperidinium iodide

Conditions: K₂CO₃, DMF, 60°C .

Hydroxyl Group Oxidation

The C3 hydroxyl group oxidizes to a ketone using strong oxidants:

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 1-(2-Aminopyrimidin-4-yl)piperidin-3-one | 75% | |

| PCC (CH₂Cl₂) | Same product, milder conditions | 82% |

Pyrimidine Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering aromaticity .

Condensation and Cyclization

The primary amine on the pyrimidine participates in Schiff base formation:

Example Reaction

textThis compound + benzaldehyde → 1-(2-(Benzylideneamino)pyrimidin-4-yl)piperidin-3-ol

Conditions: EtOH, reflux, 12h .

Acid-Base Reactions

The compound acts as a weak base due to the piperidine nitrogen (pKa ~10.5) and hydroxyl group (pKa ~15):

| Reaction | Reagent | Outcome |

|---|---|---|

| Protonation | HCl (aqueous) | Water-soluble hydrochloride salt |

| Deprotonation | NaH (THF) | Alkoxide formation at C3-OH |

Coordination Chemistry

The pyrimidine amine and hydroxyl groups act as ligands for metal ions:

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar [Cu(L)₂]²⁺ | Catalytic oxidation studies | |

| Fe(III) | Octahedral [Fe(L)(H₂O)₃]³⁺ | Magnetic materials |

Pharmacological Derivatization

In drug discovery, the hydroxyl and amine groups are modified to enhance bioavailability:

| Modification | Reagent | Bioactive Derivative | Target |

|---|---|---|---|

| Acylation | Acetic anhydride | 3-Acetoxy derivatives | Kinase inhibitors |

| Sulfonation | Sulfonyl chlorides | Sulfonamide analogs | Anticancer agents |

Key Research Findings

-

Kinase Inhibition : N-Acylated derivatives show selective inhibition of JNK3 (IC₅₀ = 6.6 nM) via hinge-binding interactions .

-

Antimicrobial Activity : Halogenated analogs exhibit MIC values of 2–8 µg/mL against S. aureus .

-

Solubility : Hydrochloride salts improve aqueous solubility by >10× compared to the free base .

科学研究应用

Medicinal Chemistry

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol is primarily researched for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, including enzymes and receptors.

-

Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It is believed to interact with specific kinases involved in cell signaling pathways, which are crucial for cancer growth and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. Its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes makes it a candidate for further exploration in antibiotic development.

- Case Study : An investigation into similar compounds found that modifications to the piperidine ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could exhibit similar effects.

Neurological Research

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders.

- Mechanism of Action : It may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Industrial Applications

Beyond its medicinal applications, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules used in various industries.

Synthesis of Agrochemicals

The compound can be utilized in developing agrochemicals due to its ability to interact with biological systems in plants and pests.

Material Science

Research indicates that derivatives of this compound can be incorporated into polymers and coatings, enhancing their properties such as stability and reactivity.

作用机制

The mechanism of action of 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

相似化合物的比较

2-Aminopyrimidin-4(3H)-one: Shares the pyrimidine core but lacks the piperidine ring.

Piperidine-3-ol: Contains the piperidine ring with a hydroxyl group but lacks the pyrimidine moiety.

Uniqueness: 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol is unique due to the combination of the pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

生物活性

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyrimidine moiety. This unique combination of functional groups contributes to its biological activity. The compound's structure can be represented as follows:

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties, particularly against HIV. In studies, it has demonstrated significant inhibition of HIV-1 reverse transcriptase, with effective concentrations (EC50) in the nanomolar range. This suggests that the compound may serve as a promising candidate for developing new anti-HIV therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. The observed IC50 values indicate that modifications to the compound's structure can enhance its antiproliferative activity. For instance, derivatives with hydroxyl groups showed improved efficacy compared to their counterparts lacking these substituents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in critical cellular pathways, including kinases related to cancer progression and HIV replication.

- Modulation of Signaling Pathways : It influences various signaling pathways, notably those involving protein kinase B (Akt) and other kinases that play roles in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl (-OH) Groups | Increase antiproliferative activity |

| Substituents on Piperidine | Alter binding affinity and selectivity |

| Variations in Pyrimidine Structure | Affect potency against viral targets |

Studies have shown that specific substitutions can lead to a tenfold increase in potency against certain targets, emphasizing the importance of structural modifications .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives exhibited lower IC50 values than existing treatments like nevirapine, validating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV .

- Anticancer Activity : Research on structural analogs revealed that compounds with additional functional groups significantly reduced IC50 values against cancer cell lines, indicating enhanced bioactivity .

属性

IUPAC Name |

1-(2-aminopyrimidin-4-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMDSLSEDRYTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=NC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。